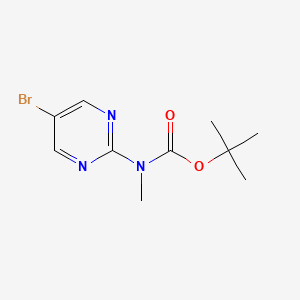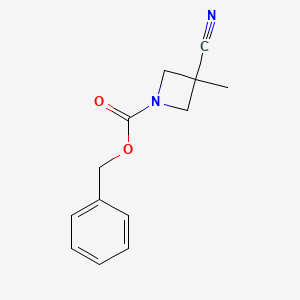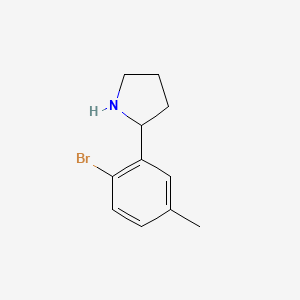
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted thiazole with the fluorophenyl group using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potentially developed as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and halogen substituents could enhance its binding affinity and specificity for these targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-amine: Lacks the fluorophenyl group, which may alter its chemical and biological properties.
N-(4-fluorophenyl)-1,3-thiazol-2-amine: Lacks the bromo and methyl substituents, potentially affecting its reactivity and activity.
4-(4-chloro-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with chlorine instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
The unique combination of substituents in 4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine contributes to its distinct chemical properties and potential applications. The presence of both bromine and fluorine atoms, along with the thiazole ring, may enhance its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C17H14BrFN2S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC 名称 |
4-(4-bromo-2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14BrFN2S/c1-10-8-15(18)11(2)7-14(10)16-9-22-17(21-16)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,21) |
InChI 键 |
KRBYMEWXSIOZAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)C)C2=CSC(=N2)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)


![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)



